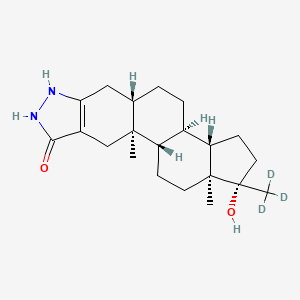

3'-Hydroxy Stanozolol-d3

Description

Contextualizing Anabolic Androgenic Steroid Metabolism Studies

The study of anabolic androgenic steroid (AAS) metabolism is a critical area of research, primarily for the detection of their illicit use in sports and for understanding their physiological and pathological effects. hmdb.ca When an AAS like stanozolol (B1681124) is administered, it is extensively metabolized by the body before excretion. nih.govresearchgate.net These metabolic products, rather than the parent compound, are often the primary targets for detection in biological samples such as urine because they can be detected for longer periods. nih.gov

Identifying these metabolites is a complex process that has historically involved isolating them from urine after administration and characterizing their structure using techniques like gas chromatography-mass spectrometry (GC/MS). researchgate.net Key metabolites of stanozolol include 3'-hydroxystanozolol (B1257409), 16β-hydroxystanozolol, and 4β-hydroxystanozolol. researchgate.netdshs-koeln.de Among these, 3'-hydroxystanozolol is recognized as a major and long-term urinary metabolite, making it a crucial marker for detecting stanozolol use. dshs-koeln.denovachem.com.aucaymanchem.com The metabolites are typically excreted as glucuronide conjugates, often requiring an enzymatic hydrolysis step during sample preparation to release the free metabolite for analysis. nih.govresearchgate.net

Significance of Deuterated Internal Standards in Bioanalytical Research

In quantitative bioanalytical methods, such as those used in doping control and forensic toxicology, achieving high accuracy and precision is paramount. sigmaaldrich.com An internal standard (IS) is a compound added to a sample in a known quantity to calibrate and correct for variations that can occur during sample processing and analysis. sigmaaldrich.comwada-ama.org Deuterated internal standards, which are isotopically labeled versions of the analyte of interest, are considered the gold standard. sigmaaldrich.comwada-ama.orgnih.gov

The key advantage of a deuterated IS is that its chemical and physical properties are nearly identical to those of the non-labeled analyte. dshs-koeln.de This means it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any loss of analyte during these steps. dshs-koeln.denih.gov In mass spectrometry, the deuterated standard is easily distinguishable from the target analyte due to its higher mass, allowing for precise quantification. nih.govsciex.com The World Anti-Doping Agency (WADA) recommends the use of deuterated or ¹³C-labeled internal standards to avoid potential misinterpretations that can arise from using other types of internal standards. wada-ama.org

Overview of 3'-Hydroxy Stanozolol-d3's Role in Modern Analytical Chemistry

3'-Hydroxy Stanozolol-d3 (B11938445) is the deuterated form of 3'-hydroxystanozolol and serves as an essential internal standard for the detection and quantification of its non-deuterated counterpart. dshs-koeln.denovachem.com.au Its primary application is in anti-doping analysis, where it is used in methods based on GC/MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to test for stanozolol abuse. dshs-koeln.denovachem.com.aunih.gov

The use of this compound significantly improves the reliability of analytical methods. dshs-koeln.de For instance, in GC/MS analysis, 3'-hydroxystanozolol can be sensitive to active sites within the instrument, leading to signal loss and poor chromatographic performance. dshs-koeln.de When this compound is added, it can act as a "carrier," saturating these active sites and thereby improving the detection of the target analyte. dshs-koeln.de This not only enhances the sensitivity and reproducibility of the measurement but also helps to prolong the life of the analytical column. dshs-koeln.de Its use is crucial for accurately quantifying 3'-hydroxystanozolol, especially at the low concentrations required by WADA's minimum required performance limits (MRPL). dshs-koeln.de

Detailed Research Findings

The development and application of this compound have been the subject of specific research to enhance anti-doping analytical methods.

Improved Detection by GC/MS: A study demonstrated the significant impact of using this compound as an internal standard in GC/MS screening for stanozolol metabolites. dshs-koeln.de The research highlighted that the analysis of 3'-hydroxystanozolol at low concentrations is challenging due to its pyrazole (B372694) structure, which makes it prone to interacting with active sites in the gas chromatograph, resulting in decreased signal intensity. dshs-koeln.de By adding an excess of this compound, these active sites are saturated, leading to a more robust and improved signal for the non-deuterated 3'-hydroxystanozolol. dshs-koeln.de This effect was shown to be dependent on the concentration of the deuterated standard added. dshs-koeln.de

Synthesis and Application: The synthesis of deuterated steroid metabolites is a critical aspect of providing these essential reference materials for analytical laboratories. A synthesis for a pentadeuterated version of 3'-hydroxystanozolol has been described, highlighting the chemical procedures necessary to introduce the deuterium (B1214612) labels onto the steroid skeleton. nih.gov This synthesized standard is intended for use in quantifying stanozolol metabolites via mass spectrometric techniques. nih.gov Another synthetic route described the creation of stanozolol-d3 via a Grignard reaction with deuterated methyl magnesium iodide, which can then be used to produce the hydroxylated metabolite standard. researchgate.net

Quantitative Analysis by LC-MS/MS: In LC-MS/MS methods, which are widely used for their high sensitivity and specificity, this compound is added to urine samples at the beginning of the extraction process. dshs-koeln.de This allows for the correction of any variability during sample preparation, such as solid-phase extraction, and for the accurate calculation of the concentration of 3'-hydroxystanozolol in a given sample. nih.govdshs-koeln.de Research has shown that methods using this internal standard can achieve very low limits of detection, in the picogram per milliliter range, which is essential for detecting steroid abuse long after administration has ceased. nih.gov

Data Tables

Table 1: Chemical Properties of this compound and 3'-Hydroxy Stanozolol

| Property | This compound | 3'-Hydroxy Stanozolol |

| Synonyms | 3'-Hydroxystanozolol-D3 | (5α,17β)-1',2'-dihydro-17-hydroxy-17-methyl-5'H-androst-2-eno[3,2-c]pyrazol-5'-one |

| CAS Number | 170082-17-4 novachem.com.aulgcstandards.com | 125709-39-9 caymanchem.comlgcstandards.com |

| Molecular Formula | C₂₁H₂₉D₃N₂O₂ lgcstandards.com | C₂₁H₃₂N₂O₂ caymanchem.com |

| Molecular Weight | 347.51 g/mol lgcstandards.com | 344.5 g/mol caymanchem.com |

| Purity | >95% to 98% novachem.com.aulgcstandards.com | ≥98% caymanchem.com |

| Analyte Type | Metabolite, Stable Isotope Labelled Standard lgcstandards.com | Metabolite, Analytical Reference Standard caymanchem.comglpbio.com |

Table 2: Analytical Applications and Techniques

| Application | Analytical Technique | Role of this compound | Key Findings |

| Anti-Doping Screening | Gas Chromatography-Mass Spectrometry (GC/MS) | Internal Standard, Carrier dshs-koeln.de | Improves detection of 3'-hydroxystanozolol by saturating active sites in the GC system, enhancing signal and prolonging column life. dshs-koeln.de |

| Quantitative Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard dshs-koeln.de | Enables accurate quantification of 3'-hydroxystanozolol in biological matrices like urine, serum, and hair by correcting for procedural variations. dshs-koeln.denovachem.com.aukuleuven.be |

| Forensic Analysis | GC/MS, LC/MS/MS | Internal Standard for Quantitation novachem.com.au | Suitable for the precise measurement of 3'-hydroxystanozolol levels in samples for forensic and urine drug testing purposes. novachem.com.au |

Structure

3D Structure

Properties

Molecular Formula |

C21H32N2O2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3 |

InChI Key |

SWPAIUOYLTYQKK-QBWIDERFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |

Origin of Product |

United States |

Metabolic Pathways of Stanozolol and Formation of 3 Hydroxy Stanozolol

Hepatic Biotransformation Mechanisms of Stanozolol (B1681124)

Stanozolol undergoes extensive biotransformation in the liver through a variety of enzymatic pathways. wikipedia.org This process is essential for making the compound more water-soluble and facilitating its excretion from the body. The hepatic metabolism of Stanozolol results in several hydroxylated and conjugated metabolites. nih.govresearchgate.net The primary metabolites that have been identified are 3'-hydroxystanozolol (B1257409), 4β-hydroxystanozolol, and 16β-hydroxystanozolol. nih.govresearchgate.netresearchgate.net These metabolites are typically found in urine, mainly as glucuronide conjugates. wikipedia.orgresearchgate.netnih.gov The liver's capacity to metabolize xenobiotics, such as Stanozolol, can be influenced by the administration of the steroid itself, with studies showing alterations in the levels of key metabolic enzymes like cytochrome P450. nih.gov

The biotransformation of Stanozolol is a critical aspect of its detection in anti-doping tests, as the parent compound is often present at very low concentrations in urine due to rapid metabolism. researchgate.net Therefore, the detection of its unique metabolites is the primary method for identifying Stanozolol use. wikipedia.orgresearchgate.net

Enzymatic Derivations Leading to 3'-Hydroxy Stanozolol

The formation of 3'-Hydroxy Stanozolol from Stanozolol is a phase I metabolic reaction, specifically a hydroxylation reaction. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov These heme-containing monooxygenases are responsible for the oxidative biotransformation of a wide array of xenobiotics. nih.gov While the specific CYP isozymes responsible for the 3'-hydroxylation of Stanozolol are a subject of ongoing research, the involvement of this enzyme superfamily is well-established. nih.govnih.gov The introduction of a hydroxyl group at the 3' position of the pyrazole (B372694) ring of Stanozolol significantly alters its polarity, which is a key step towards its eventual conjugation and elimination.

Studies using human liver microsomes have been instrumental in elucidating the in-vitro metabolism of Stanozolol and confirming the formation of hydroxylated metabolites, including 3'-Hydroxy Stanozolol. dshs-koeln.deresearchgate.net These in-vitro models provide a controlled environment to study the enzymatic kinetics and pathways involved in the biotransformation of Stanozolol.

Utility of Deuterated 3'-Hydroxy Stanozolol as a Metabolic Tracer

Deuterated internal standards are crucial for the accurate quantification of analytes in complex biological matrices like urine and serum. 3'-Hydroxy Stanozolol-d3 (B11938445) is used as an internal standard in mass spectrometry-based methods for the detection and quantification of 3'-Hydroxy Stanozolol. nih.govdshs-koeln.de The use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass allows for correction of sample loss during preparation and variations in instrument response.

The application of 3'-Hydroxy Stanozolol-d3 improves the reliability and sensitivity of detection methods, particularly in the low concentration ranges relevant for doping control. dshs-koeln.de It acts as a carrier, saturating active sites in the chromatographic system, which can otherwise lead to signal loss for the non-deuterated analyte. dshs-koeln.de This ensures more accurate and reproducible measurements, which are essential for forensic and anti-doping applications. nih.gov The development of sensitive analytical methods utilizing deuterated standards has enabled the detection of Stanozolol metabolites for extended periods after administration. nih.gov

Synthesis and Characterization of 3 Hydroxy Stanozolol D3 for Research Applications

Strategies for Isotopic Labeling of Steroid Metabolites

Isotopic labeling of steroid metabolites is a sophisticated process that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the molecular structure of a steroid. creative-proteomics.com This technique is invaluable in metabolic studies and quantitative analysis, as it allows for the differentiation and precise measurement of the labeled compound from its endogenous or unlabeled analog using mass spectrometry (MS). thermofisher.com

The primary application of isotopically labeled steroids is their use as internal standards in quantitative assays. sigmaaldrich.com Because these labeled standards have nearly identical physicochemical properties to the analytes of interest, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. sigmaaldrich.com This allows them to effectively compensate for variations in sample preparation, extraction, and instrument response, leading to highly accurate and precise quantification. sigmaaldrich.comdshs-koeln.de

Several key strategies are employed for the isotopic labeling of steroid metabolites:

Chemical Synthesis: This is the most common approach, involving multi-step organic synthesis to introduce isotopes at specific, stable positions within the steroid's molecular framework. nih.gov The choice of synthetic route is crucial to ensure that the label is not lost during subsequent analytical procedures, such as hydrolysis or derivatization. eurisotop.com

Enzymatic Reactions: In some cases, enzymes can be used to catalyze the introduction of isotopes. This method can offer high specificity for certain positions.

Microbiological Methods: Certain microorganisms can be cultured in media enriched with stable isotopes, leading to the production of labeled steroids.

The selection of the isotope and the labeling position is a critical consideration. A mass shift of at least 3 Da (Daltons) between the labeled standard and the unlabeled analyte is generally preferred to avoid spectral interference. eurisotop.com For deuterium labeling, it is essential to place the labels on non-exchangeable positions to prevent their loss through hydrogen-deuterium exchange with the surrounding solvent or matrix. eurisotop.com

Synthetic Routes for Deuteration at the 3'-Position of Stanozolol (B1681124) Analogues

The synthesis of deuterated stanozolol metabolites, such as 3'-Hydroxy Stanozolol-d3 (B11938445), requires carefully planned synthetic pathways. One documented approach for producing a pentadeuterated version of 3'-hydroxystanozolol (B1257409) involves a multi-step synthesis starting from readily available steroid precursors. researchgate.netnih.gov

A key step in introducing deuterium into the stanozolol framework involves the use of a deuterated reagent. For instance, the synthesis of a d3-labeled stanozolol analog has been described where deuterium labeling was achieved via a Grignard reaction using deuterated methyl magnesium iodide (CD₃MgI) with an androstan-17-one (B1248925) precursor. researchgate.net This specifically introduces a trideuterated methyl group.

The following table outlines a generalized synthetic approach based on published literature for related compounds.

| Step | Description | Precursor/Reagent Example |

| 1 | Starting Material | Epiandrosterone or a related androstane (B1237026) derivative |

| 2 | Introduction of Deuterium | Grignard reaction with CD₃MgI on a 17-keto steroid to form a 17α-methyl-d3, 17β-hydroxy group. |

| 3 | Formation of Hydrazone | Reaction of the A-ring keto group with hydrazine (B178648) to form the corresponding hydrazone. |

| 4 | Pyrazole (B372694) Ring Construction | Cyclization of the hydrazone with a suitable reagent to form the pyrazole ring fused to the A-ring of the steroid. |

| 5 | Hydroxylation | Introduction of the hydroxyl group at the 3'-position of the newly formed pyrazole ring. |

| 6 | Purification | Chromatographic purification of the final product. |

This synthetic process is designed to be efficient and utilize economically viable starting materials and reagents. researchgate.netnih.gov The resulting 3'-Hydroxy Stanozolol-d3 is a valuable tool for doping control analysis, serving as a reliable internal standard for both screening and quantification of stanozolol metabolites by GC-MS or LC-MS techniques. dshs-koeln.deresearchgate.netnih.gov

Purity and Isotopic Enrichment Assessment of Synthesized this compound Standards

Once synthesized, the this compound standard must undergo rigorous characterization to confirm its chemical purity, structural integrity, and isotopic enrichment. This is crucial for its function as a reference material. dshs-koeln.de A combination of analytical techniques is employed for this purpose.

Chemical Purity is typically assessed using chromatographic methods coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to separate the synthesized compound from any unreacted starting materials, byproducts, or other impurities. Purity levels are often determined by analyzing the peak area of the target compound relative to the total peak area in the chromatogram. A purity of >95% is often required for use as a standard. lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Coupling chromatography with MS allows for the identification of the synthesized compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, confirming its identity and providing another layer of purity assessment. sigmaaldrich.comsciex.com

Isotopic Enrichment and Structural Integrity are evaluated to determine the percentage of the compound that is correctly labeled and to confirm the location of the deuterium atoms.

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to the deuterated compound (e.g., d3) and any lesser-labeled (d2, d1) or unlabeled (d0) species can be measured. rsc.org The percentage of isotopic purity is calculated from the integration of these isotopic ions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the molecule and the specific location of the deuterium labels. rsc.org ¹H NMR spectra will show the absence of signals at the positions where deuterium atoms have been incorporated. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

The results of these analyses are compiled into a Certificate of Analysis, which provides crucial data for researchers using the standard.

| Analysis Parameter | Method | Typical Specification |

| Chemical Purity | HPLC, LC-MS | >95% lgcstandards.com |

| Identity Confirmation | MS, NMR | Conforms to structure |

| Isotopic Enrichment | HR-MS | e.g., >99% d3 |

| Label Position | NMR | Confirmed position of deuterium atoms |

The use of this compound with well-characterized purity and isotopic enrichment has been shown to improve the detection of the target analyte, especially at low concentrations, by saturating active sites within the chromatographic system and acting as a carrier. dshs-koeln.de This ensures the reliability and accuracy of analytical methods in research and regulatory settings.

Advanced Bioanalytical Methodologies for the Detection and Quantification of 3 Hydroxy Stanozolol and Its Deuterated Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for 3'-Hydroxy Stanozolol-d3 (B11938445)

LC-MS/MS has become a primary technique for the analysis of Stanozolol (B1681124) and its metabolites due to its high sensitivity and specificity, often requiring minimal sample preparation. dshs-koeln.dewur.nlresearchgate.net Methods have been developed for various biological matrices, including urine, serum, and hair. nih.govnih.gov

Effective chromatographic separation is fundamental to resolving 3'-Hydroxy Stanozolol from matrix interferences and other related metabolites. Reversed-phase chromatography is the predominant mode of separation.

Column Chemistries : C18 columns are widely employed for the analysis of Stanozolol and its hydroxylated metabolites. dshs-koeln.denih.gov Specific examples include the Agilent SB C-18 (2.1 mm x 50 mm, 1.8 µm) and Zorbax SB-C18 (2.1 mm x 50 mm, 5 µm) columns. nih.govdshs-koeln.de These columns provide the necessary hydrophobic interaction to retain the steroid molecules.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in a gradient elution mode. dshs-koeln.de

Aqueous Phase (Solvent A) : Water, often modified with additives like formic acid (e.g., 0.1% or 1‰) and ammonium (B1175870) formate (B1220265) (e.g., 5mM), is used to facilitate protonation of the analytes for positive ion mode mass spectrometry. dshs-koeln.dedshs-koeln.de

Organic Phase (Solvent B) : Acetonitrile (B52724) or methanol (B129727), or a combination thereof (e.g., 50:50 acetonitrile:methanol), serves as the strong eluting solvent. nih.govdshs-koeln.de

Gradient Elution : A typical gradient involves starting with a higher proportion of the aqueous phase and gradually increasing the organic phase percentage to elute the analytes. dshs-koeln.dedshs-koeln.de For instance, a gradient might run from 30% to 70% of the organic phase over several minutes. dshs-koeln.dedshs-koeln.de The column is then re-equilibrated to initial conditions before the next injection. dshs-koeln.de

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Agilent SB C-18 (2.1 mm, 50 mm, 1.8 μm) | nih.gov |

| Column Temperature | 45°C | nih.gov |

| Mobile Phase A | 1‰ formic acid + 5mM ammonium formate in water | dshs-koeln.de |

| Mobile Phase B | Acetonitrile:methanol (50:50) or 1‰ formic acid + 5mM ammonium formate in 90% acetonitrile + 10% water | nih.govdshs-koeln.de |

| Flow Rate | 0.3 mL/min | dshs-koeln.de |

| Injection Volume | 1-25 µL | dshs-koeln.denih.gov |

Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.govdshs-koeln.de

Precursor Ion Selection : For 3'-Hydroxy Stanozolol-d3, the protonated molecule [M+H]⁺ is selected as the precursor ion. Given the molecular weight of the non-deuterated form is approximately 344.5 g/mol , leading to a precursor ion of m/z 345.5, the d3-labeled analogue is monitored at m/z 348.5. nih.gov

Fragmentation Patterns : Collision-Induced Dissociation (CID) of the precursor ion generates characteristic product ions. While specific transitions for the d3-analogue are established during method development, the fragmentation pattern is expected to be similar to the non-deuterated compound, with a 3-dalton shift for fragments retaining the deuterium (B1214612) labels. Common product ions for hydroxylated stanozolol metabolites arise from the cleavage of the steroid skeleton. dshs-koeln.dedshs-koeln.de For instance, product ions for 3'-Hydroxy Stanozolol (m/z 345) include m/z 81, 91, 107, 109, and 121, which are characteristic of the stanozolol framework. dshs-koeln.denih.govresearchgate.net The ion at m/z 81 is particularly noted as specific for metabolites without modification in the A- or N-rings. nih.govresearchgate.net

| Compound | Precursor Ion [M+H]⁺ (m/z) | Example Product Ions (m/z) | Reference |

|---|---|---|---|

| 3'-Hydroxy Stanozolol | 345.5 | 67, 81, 91, 93, 95, 107, 109, 121, 309 | nih.govdshs-koeln.de |

| This compound | 348.5 | Established during method validation to monitor fragments containing the deuterium label. | nih.gov |

To achieve the lowest possible limits of detection, optimization of the mass spectrometer's ion source and collision cell parameters is crucial.

Ionization Source : Electrospray Ionization (ESI) operated in the positive ion mode is the standard for analyzing stanozolol metabolites, owing to the high proton affinity of the pyrazole (B372694) ring structure. nih.govdshs-koeln.de Key parameters that are optimized include the nebulizing gas pressure (e.g., 45 psi), drying gas flow rate (e.g., 10 L/min) and temperature (e.g., 350°C), and capillary voltage (e.g., 4 kV). dshs-koeln.deresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) has also been utilized. rivm.nl

Collision-Induced Dissociation (CID) : The collision energy (CE) is a critical parameter that is optimized for each specific precursor-to-product ion transition (MRM transition). researchgate.net By applying sufficient collision energy, the precursor ion is fragmented into specific, stable product ions. dshs-koeln.de Increasing the collision energy can be used to generate more structurally informative fragments. dshs-koeln.dethermofisher.com Optimizing the CE for each transition maximizes the signal intensity of the resulting product ion, thereby enhancing the selectivity and sensitivity of the assay. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development for this compound

GC-MS remains a powerful, albeit more complex, technique for the analysis of anabolic steroids. dshs-koeln.dewur.nl The analysis of hydroxylated metabolites like 3'-Hydroxy Stanozolol by GC-MS is challenging due to their low volatility and poor chromatographic behavior, necessitating a derivatization step. dshs-koeln.denih.gov

Derivatization is a mandatory step to improve the thermal stability and volatility of hydroxylated steroids, leading to sharper chromatographic peaks and lower detection limits. dshs-koeln.dejfda-online.com

Silylation : The most common derivatization reaction for hydroxylated steroids is silylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.defu-berlin.de This is crucial for preventing thermal degradation in the hot GC injector and column. jfda-online.com

Reagents : A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a thiol, such as ethanethiol, is frequently used. dshs-koeln.de Another common reagent mixture is MSTFA with Iodo-TMS and Dithioerythritol. nih.gov The derivatization is typically performed by heating the dried sample extract with the reagent mixture (e.g., at 60°C for 15 minutes). nih.gov The resulting TMS-derivatized 3'-Hydroxy Stanozolol is then amenable to GC-MS analysis.

Fragmentation of TMS Derivatives : The derivatized 3'-Hydroxy Stanozolol yields characteristic ions upon electron ionization (EI). For the bis-TMS derivative, the precursor ion is observed at m/z 545, with other significant ions at m/z 560 and 520. dshs-koeln.denih.gov

Proper selection of the GC column and temperature program is essential for separating the derivatized analytes from matrix components. dshs-koeln.de

GC Columns : Fused silica (B1680970) capillary columns with a nonpolar stationary phase, such as 100% dimethylpolysiloxane, are standard. dshs-koeln.de Examples include HP-ULTRA1 or Ultra1 capillary columns, often with dimensions around 15-17 meters in length, 0.2 mm internal diameter, and a 0.11 µm film thickness. dshs-koeln.dedshs-koeln.de

Temperature Programming : A programmed temperature ramp is used to achieve optimal separation. A typical program starts at an initial temperature (e.g., 180-200°C), ramps at one or more rates (e.g., 3-15°C/min) to a final temperature (e.g., 310°C), and is held for a short period to ensure elution of all components. dshs-koeln.dedshs-koeln.denih.gov High injector and interface temperatures (e.g., 280-300°C) are used to ensure efficient volatilization and transfer of the derivatized analytes. dshs-koeln.denih.gov

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | HP-ULTRA1 (17m, 0.2mm i.d., 0.11µm film) | dshs-koeln.de |

| Carrier Gas | Helium | dshs-koeln.dedshs-koeln.de |

| Injector Temperature | 280-300°C | dshs-koeln.denih.gov |

| Temperature Program | Initial 180°C (1 min), ramp 3°C/min to 229°C, ramp 40°C/min to 300°C (hold 3 min) | nih.gov |

| Ionization Mode | Electron Impact (EI) | dshs-koeln.de |

The use of this compound as an internal standard is particularly beneficial in GC-MS analysis. Due to its chemical similarity to the analyte, it co-elutes and can act as a carrier, saturating active sites within the GC system (e.g., injector, column). This minimizes analyte loss and leads to improved peak shape and more reliable detection, especially at low concentrations. dshs-koeln.de

Electron Ionization and Chemical Ionization Mass Spectrometry for Deuterated Metabolites

Gas chromatography-mass spectrometry (GC-MS) has historically been a primary technique for analyzing stanozolol metabolites. dshs-koeln.dedshs-koeln.de For GC-MS analysis, derivatization, often to form trimethylsilyl (TMS) derivatives, is typically required to improve the chromatographic behavior of the analytes, resulting in sharper peaks and lower detection limits. dshs-koeln.de

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to extensive fragmentation. dshs-koeln.de This process creates a characteristic mass spectrum that acts as a molecular fingerprint, aiding in structural elucidation and identification. For this compound, the deuterium labels would result in a mass shift of 3 Da in the molecular ion and any fragments containing the deuterium atoms compared to the unlabeled analogue. This predictable mass shift is fundamental for its use as an internal standard. The fragmentation patterns under EI can be complex, but they provide structural information that is highly specific.

Chemical Ionization (CI): Chemical Ionization is a softer ionization technique compared to EI, generally resulting in less fragmentation and a more prominent molecular ion or protonated molecule. This is particularly advantageous when the molecular weight of the analyte is of primary interest. Negative Chemical Ionization (NCI) has been shown to be a sensitive method for the quantitative determination of stanozolol. A study on the analysis of stanozolol in hair utilized stanozolol-d3 as an internal standard with NCI-GC/MS, demonstrating high sensitivity. researchgate.net While this study focused on the parent drug, the principles are directly applicable to its deuterated metabolites. For this compound, NCI could offer enhanced sensitivity and a clearer signal for the molecular ion, which is crucial for accurate quantification, especially at trace levels.

High-Resolution Mass Spectrometry (HRMS) in the Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification and quantification of analytes in complex matrices, offering significant advantages over low-resolution mass spectrometry. dshs-koeln.dethermofisher.com HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, which is critical for the analysis of compounds like this compound. thermofisher.com The use of HRMS is vital for meeting the stringent detection limits required in applications such as doping control. dshs-koeln.dedshs-koeln.de

A key feature of HRMS is its ability to provide accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. thermofisher.com The molecular formula of this compound is C21H29D3N2O2. lgcstandards.com HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions. This high degree of specificity is invaluable for eliminating false positives from matrix interferences. For instance, HRMS was instrumental in identifying new long-term metabolites of stanozolol, demonstrating its power in distinguishing between isobaric compounds. thermofisher.com

| Feature | Description | Relevance to this compound |

| High Mass Accuracy | Measurement of m/z to within a few parts per million (ppm). | Allows for the confident determination of the elemental formula, confirming the identity of the deuterated standard. |

| High Resolving Power | Ability to separate ions with very similar m/z values. | Distinguishes the analyte signal from background interferences, increasing the signal-to-noise ratio and improving detection limits. dshs-koeln.de |

| Specificity | Reduces ambiguity in identification. | Provides unequivocal evidence for the presence of this compound, even in complex biological samples. thermofisher.com |

Modern HRMS instruments, such as those based on Orbitrap and Time-of-Flight (TOF) technologies, have become central to comprehensive screening and confirmation analyses. nih.govrug.nldshs-koeln.de

Orbitrap Mass Spectrometry: Orbitrap analyzers provide very high resolution and mass accuracy. dshs-koeln.de A method using GC-Orbitrap HRMS has been developed for the determination of stanozolol and its metabolites, including 3'-OH-stanozolol, in human urine. nih.govresearchgate.net This approach, combined with an optimized solid-phase extraction, demonstrated high sensitivity and efficiency in reducing matrix interference, achieving detection limits between 0.1 and 0.25 ng/mL. nih.govresearchgate.net The high resolving power of the Orbitrap is essential for separating the analyte ions from co-eluting matrix components, which is critical when analyzing samples at low concentrations. dshs-koeln.dedshs-koeln.de

Time-of-Flight (TOF) Mass Spectrometry: TOF mass analyzers also provide high resolution and accurate mass capabilities. rug.nl LC-QTOF-MS methods have been developed for the quantification of stanozolol, showcasing the utility of this technology. ufrgs.br GC/QTOF systems offer full scan, high-resolution mass spectrometric screening, which is a powerful tool for identifying a wide range of compounds in a single analysis. rug.nl For the analysis of this compound, a TOF instrument would provide accurate mass data for both the precursor ion and its product ions, further confirming its identity and aiding in quantification.

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical and often the most labor-intensive step in the bioanalytical workflow. researchgate.net Its primary goals are to extract the analytes of interest from the biological matrix (e.g., urine, hair, serum), remove interfering substances, and concentrate the sample to improve detection limits. dshs-koeln.deresearchgate.netnih.gov For stanozolol and its metabolites, which are often present as glucuronide conjugates in urine, an enzymatic hydrolysis step using β-glucuronidase is typically required to cleave the conjugate and release the free steroid. dshs-koeln.deresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. dshs-koeln.deresearchgate.netrivm.nlugent.be It offers several advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. Various SPE sorbents can be used depending on the chemical properties of the analyte and the nature of the sample matrix.

An optimized mixed-mode SPE method has been shown to effectively reduce matrix interference and achieve satisfactory extraction efficiency for stanozolol and its metabolites from human urine. nih.govresearchgate.net This method resulted in extraction recoveries ranging from 74% to 81%. nih.govresearchgate.net Another procedure for the confirmation of 3'-hydroxy stanozolol used Oasis-MCX cartridges, a type of mixed-mode cation exchange SPE, which significantly improved recovery at lower concentrations compared to a method involving LLE. nih.gov The use of this compound as an internal standard, added before the extraction process, compensates for any analyte loss during the multiple steps of the SPE protocol, ensuring accurate quantification. dshs-koeln.de

| SPE Protocol Step | Purpose |

| Conditioning | Wets the sorbent to ensure proper interaction with the sample. |

| Loading | The sample is passed through the cartridge, and the analyte is retained on the sorbent. |

| Washing | Interfering substances are washed away while the analyte remains bound. |

| Elution | A solvent is used to desorb the analyte from the sorbent. |

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. dshs-koeln.deresearchgate.netnih.govrivm.nl For stanozolol metabolites, LLE is often performed after enzymatic hydrolysis. dshs-koeln.de The pH of the aqueous phase is adjusted to optimize the extraction of the target analytes into an organic solvent. dshs-koeln.dedshs-koeln.de

A common LLE procedure for stanozolol metabolites involves extraction with tert-butyl methyl ether (TBME) at a basic pH (e.g., pH 9.6). dshs-koeln.de In some methods, a combination of SPE and LLE is employed to achieve a higher degree of sample cleanup. dshs-koeln.dedshs-koeln.deresearchgate.net For instance, a procedure might involve an initial SPE step followed by an LLE of the eluate. dshs-koeln.deresearchgate.net The use of this compound as an internal standard is crucial in LLE to account for variability in extraction efficiency and potential analyte loss during phase separation and solvent evaporation steps. researchgate.net Studies have shown that reversing the sequence of acidic and basic LLE steps can lead to improved recovery of stanozolol metabolites, increasing from around 30% to 45%. dshs-koeln.de

Microextraction Techniques and Automation in Sample Preparation

The evolution of bioanalytical methodologies has consistently driven towards miniaturization and automation to enhance throughput, reduce sample and reagent consumption, and improve sensitivity and reproducibility. In the context of detecting 3'-hydroxy stanozolol and its deuterated analogue, this compound, microextraction techniques represent a significant advancement over traditional sample preparation methods like extensive liquid-liquid extraction (LLE) and solid-phase extraction (SPE). These miniaturized techniques, coupled with automation, offer streamlined and more efficient workflows for routine anti-doping analysis.

Traditional extraction procedures for 3'-hydroxy stanozolol from urine often involve multiple steps, including enzymatic hydrolysis, followed by either LLE or SPE. upb.ro While effective, these methods can be time-consuming and require significant volumes of organic solvents. upb.ro For instance, a double extraction procedure involving SPE has been shown to improve the detection limit of 3'-hydroxy stanozolol. nih.gov

| Extraction Procedure | Concentration (ng/mL) | Recovery Percentage Range (%) |

|---|---|---|

| Procedure 1 (LLE-based) | 1 - 10 | 53 - 71 |

| Procedure 2 (SPE-based) | 1 - 10 | 56 - 97 |

A fast and easy sample preparation method based on a single solid-phase extraction, which avoids the need for enzymatic hydrolysis or derivatization, has been developed for the sensitive detection of intact 3'-hydroxy-stanozolol glucuronide. nih.gov This method demonstrated a high extraction recovery of 93%. nih.gov

Microextraction techniques, which are miniaturized versions of conventional extraction methods, have gained prominence. These techniques are characterized by the use of very small volumes of extraction solvent, leading to high enrichment factors. Key microextraction methodologies with potential applicability for 3'-hydroxy stanozolol analysis include hollow-fiber liquid-phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME).

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a sample preparation technique that utilizes a porous hollow fiber to separate the sample (donor phase) from a small volume of acceptor phase held within the lumen of the fiber. nih.gov The pores of the hollow fiber are impregnated with an organic solvent, which acts as a supported liquid membrane (SLM). nih.gov This technique can be operated in a two-phase or three-phase mode. nih.gov For ionizable compounds like 3'-hydroxy stanozolol, the three-phase mode is particularly advantageous. nih.gov In this setup, the analyte is extracted from the aqueous sample (at a specific pH to ensure it is in a neutral form) into the organic solvent in the SLM, and then back-extracted into an aqueous acceptor phase (at a different pH to ionize the analyte), effectively trapping it. nih.gov

The benefits of HF-LPME include high enrichment factors, excellent sample clean-up, and minimal use of organic solvents. nih.gov The automation of HF-LPME is also feasible, with systems capable of performing the extraction, and subsequent injection into an analytical instrument, in a continuous and unattended manner. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique based on the dispersion of a small amount of an extraction solvent in an aqueous sample. analis.com.my This is typically achieved with the aid of a disperser solvent that is miscible in both the extraction solvent and the aqueous sample. analis.com.my The formation of a cloudy solution of fine droplets of the extraction solvent creates a very large surface area for analyte transfer, leading to rapid extraction equilibrium. analis.com.my After extraction, the phases are separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis. analis.com.my The use of environmentally friendly "green" solvents as dispersers is an area of active research. analis.com.my

| Parameter | Value |

|---|---|

| Extraction Recovery | 93% |

| Limit of Detection (LOD) | 50 pg/mL |

| Matrix Effect (Ion Enhancement) | +14% |

Automation in Sample Preparation

The high-volume nature of anti-doping laboratories necessitates the use of automated systems to ensure high throughput and reproducibility. dshs-koeln.de Modern robotic autosamplers can be programmed to perform various sample preparation steps, including the addition of internal standards (such as this compound), vortexing, and the entire SPE or microextraction procedure. dshs-koeln.de "Offline" automated systems can prepare samples in batches, which can then be analyzed on multiple analytical platforms if needed. dshs-koeln.de The integration of microextraction techniques with automated platforms offers a powerful solution for the rapid and sensitive screening and confirmation of 3'-hydroxy stanozolol in doping control samples.

While specific applications of advanced microextraction techniques like HF-LPME and DLLME for 3'-hydroxy stanozolol are not yet widely reported in the literature, their proven efficacy for other analytes in complex biological matrices suggests they are promising avenues for future research and development in this area. The continued drive for more sensitive, faster, and greener analytical methods will likely see the increased adoption and automation of these microextraction techniques in routine anti-doping analysis.

Applications of 3 Hydroxy Stanozolol D3 in Forensic Toxicology and Anti Doping Science

Utilization as an Internal Standard for Reliable Quantification in Anti-Doping Analysis

In anti-doping analysis, the accurate quantification of prohibited substances and their metabolites is paramount. 3'-Hydroxy Stanozolol-d3 (B11938445) is employed as an internal standard to enhance the reliability and accuracy of detecting stanozolol (B1681124) abuse. dshs-koeln.de The analysis of 3'-hydroxystanozolol (B1257409) can be challenging due to its potential for adsorption to active sites within the gas chromatography-mass spectrometry (GC-MS) systems, leading to signal suppression and decreased sensitivity. dshs-koeln.de

The addition of 3'-Hydroxy Stanozolol-d3 in excess helps to mitigate these issues. dshs-koeln.de By having a similar chemical behavior, the deuterated standard can saturate the active sites in the chromatographic system, acting as a carrier for the co-eluting 3'-hydroxystanozolol. dshs-koeln.de This results in improved peak shape and a more stable and reliable signal for the target analyte, especially at low concentrations near the World Anti-Doping Agency's (WADA) minimum required performance limits (MRPL). dshs-koeln.de Furthermore, its use as an internal standard allows for the correction of analyte losses during sample preparation, including extraction and derivatization steps, and compensates for variations in instrument response. dshs-koeln.de

Role in Long-Term Detection Strategies for Stanozolol Abuse

The detection of stanozolol abuse is often reliant on the identification of its long-term metabolites, as the parent compound is rapidly cleared from the body. 3'-hydroxystanozolol has been identified as a key long-term metabolite of stanozolol. dshs-koeln.de Analytical methods that can detect this metabolite at very low concentrations are crucial for extending the window of detection for stanozolol use.

The use of this compound as an internal standard in highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitates the reliable detection and quantification of 3'-hydroxystanozolol at picogram per milliliter levels in urine. thermofisher.com This enhanced sensitivity, supported by the use of a stable isotope-labeled internal standard, allows anti-doping laboratories to confirm stanozolol abuse for a longer period after administration has ceased. dshs-koeln.de The stability of 3'-hydroxystanozolol glucuronide, a major conjugate of the metabolite in urine, further supports its utility as a target for long-term detection. dshs-koeln.de

Method Validation Parameters Incorporating this compound

The validation of analytical methods is a critical requirement in forensic toxicology and anti-doping science to ensure that the results are reliable, reproducible, and fit for purpose. This compound plays a central role in the validation of methods for the determination of 3'-hydroxystanozolol.

The establishment of a linear relationship between the concentration of an analyte and the instrument response is fundamental for quantitative analysis. In methods employing this compound, calibration curves are constructed by plotting the ratio of the peak area of the analyte (3'-hydroxystanozolol) to the peak area of the internal standard (this compound) against the concentration of the analyte. nih.gov This ratiometric approach corrects for variations in injection volume and instrument response. A weighted least squares regression analysis is often applied to ensure accuracy across the calibration range. nih.gov

| Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Urine | 1-10 ng/mL | 0.9999 | nih.gov |

| Rat Hair | 0.5 - 400 pg/mg | > 0.9986 | nih.gov |

| Rat Urine | 0.25 - 25 ng/mL | > 0.9959 | nih.gov |

| Rat Serum | 0.25 - 100 ng/mL | > 0.9981 | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound contributes to achieving low LOD and LOQ values by improving the signal-to-noise ratio for 3'-hydroxystanozolol. dshs-koeln.de LOD is often determined as the analyte concentration that provides a signal-to-noise ratio of three. nih.gov

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Urine | 1 ng/mL | Not Specified | nih.gov |

| Rat Hair | 0.25 pg/mg | 0.5 pg/mg | nih.gov |

| Rat Urine | 0.125 ng/mL | 0.25 ng/mL | nih.gov |

| Rat Serum | 0.125 ng/mL | 0.25 ng/mL | nih.gov |

Biological samples, such as urine, are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. This is known as the matrix effect. Recovery refers to the efficiency of the extraction process. This compound is crucial for assessing and compensating for these phenomena. Since the internal standard is added to the sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the analyte. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized.

| Extraction Procedure | Concentration Range | Recovery (%) | Reference |

|---|---|---|---|

| Extraction Procedure 1 | 1-10 ng/mL | 53.4 - 71.59 | nih.gov |

| Extraction Procedure 2 | 1-10 ng/mL | 56 - 97 | nih.gov |

Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Intra-assay precision (within-run precision) and inter-assay precision (between-run precision) are evaluated to demonstrate the reproducibility of the method. salimetrics.com These are typically expressed as the coefficient of variation (CV%). The use of this compound as an internal standard significantly improves the precision of the measurement by correcting for random and systematic errors that may occur during the analytical process.

| Concentration (pg/mg) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |

|---|---|---|---|

| 1.0 | 8.6 | 12.4 | nih.gov |

| 50 | 5.2 | 8.8 | nih.gov |

| 200 | 4.5 | 7.5 | nih.gov |

Proficiency Testing and Inter-Laboratory Harmonization Studies

The reliability and integrity of results in forensic toxicology and anti-doping science are paramount, necessitating stringent quality control and assurance measures. Proficiency testing (PT), also known as external quality assessment (EQA), is a cornerstone of this quality framework. It involves a central organizing body, such as the World Anti-Doping Agency (WADA), distributing the same set of blind samples to multiple laboratories to assess and compare their analytical performance. wada-ama.org The goal is to ensure that all accredited laboratories can produce accurate, reliable, and comparable results—a concept known as inter-laboratory harmonization. wada-ama.org Stable isotope-labeled internal standards are critical to the success of these programs, and this compound serves as an essential tool in the context of stanozolol analysis.

The primary role of this compound in PT and harmonization studies is to ensure the accurate quantification of its non-labeled analogue, 3'-hydroxystanozolol, which is a major long-term metabolite of stanozolol. nih.gov In a typical PT scheme for anabolic agents, participating laboratories receive urine samples fortified with a specific, but undisclosed, concentration of 3'-hydroxystanozolol. To achieve an accurate result, laboratories employ analytical methods, most commonly based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdshs-koeln.de

The use of this compound as an internal standard is considered best practice for these analyses. nih.gov Because it is nearly chemically and physically identical to the target analyte, it experiences similar behavior throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation. dshs-koeln.de Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the response of the native analyte to the deuterated standard, laboratories can correct for this variability and calculate a highly accurate concentration. dshs-koeln.de

This practice significantly contributes to inter-laboratory harmonization. When all participating laboratories in a WADA-led PT scheme use a high-purity internal standard like this compound, a major source of analytical variability is eliminated. wada-ama.org This allows for a more direct comparison of laboratory performance, as differences in results are more likely to stem from other factors, such as calibration, instrument sensitivity, or procedural protocols, rather than from inconsistencies in correcting for analytical recovery.

The results from these proficiency tests are crucial for a laboratory's accreditation and continued operation. Performance is often evaluated based on the deviation of the reported result from the assigned value of the PT sample. The data below illustrates a hypothetical outcome of a proficiency test for 3'-hydroxystanozolol, demonstrating how laboratories using appropriate internal standards can achieve accurate results within acceptable limits.

Table 1: Hypothetical Results from a WADA Proficiency Test for 3'-Hydroxystanozolol This table is interactive. You can sort the data by clicking on the column headers.

| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Deviation (%) | Performance Assessment |

| Lab-001 | 4.85 | 5.00 | -3.0% | Satisfactory |

| Lab-002 | 5.10 | 5.00 | +2.0% | Satisfactory |

| Lab-003 | 4.60 | 5.00 | -8.0% | Satisfactory |

| Lab-004 | 6.15 | 5.00 | +23.0% | Unsatisfactory |

| Lab-005 | 5.05 | 5.00 | +1.0% | Satisfactory |

In this representative data set, Laboratories 001, 002, 003, and 005 reported results well within the acceptable variance, indicating robust analytical procedures underpinned by the precise quantification enabled by an appropriate internal standard like this compound. Lab-004's result falls outside the acceptable range, triggering a need for investigation into their methodology. The consistent success of the other laboratories highlights how the use of this specific deuterated standard fosters the harmonization of analytical outcomes, ensuring that athletes' samples are judged by the same high standard, regardless of which accredited facility performs the test. wada-ama.org

Investigations into Pharmacokinetic and Metabolic Elimination Characteristics Using Deuterated Stanozolol Analogues

Methodological Considerations for Tracing Metabolic Pathways with Deuterated Markers

The use of stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique for elucidating metabolic pathways. nih.gov This approach, often referred to as stable isotope labeling, involves administering a deuterated version of a drug or metabolite and tracing its journey and transformation within a biological system. nih.gov

The primary advantage of using deuterated markers lies in their detectability by mass spectrometry (MS). A deuterated molecule has a higher mass than its non-deuterated counterpart. This mass difference allows for the clear differentiation between the administered (exogenous) compound and any naturally occurring (endogenous) analogues. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS can distinguish the labeled metabolites from the complex background matrix of biological samples like urine or plasma. wikipedia.orgnih.gov

Methodologically, deuterated compounds like 3'-Hydroxy Stanozolol-d3 (B11938445) and Stanozolol-d3 serve as ideal internal standards for quantitative analysis. nih.govrivm.nl By adding a known quantity of the deuterated standard to a sample, any loss of analyte during the extraction and analysis process can be accurately corrected for. This is because the deuterated internal standard behaves almost identically to the non-deuterated target analyte throughout the sample preparation and analysis, ensuring high precision and accuracy in concentration measurements. nih.gov Furthermore, hydrogen/deuterium-exchange (HDX) experiments combined with mass spectrometry can provide detailed structural information about metabolites by revealing which parts of the molecule are involved in fragmentation pathways. nih.gov

In Vitro Biotransformation Studies Employing 3'-Hydroxy Stanozolol-d3

In vitro (test tube) studies are essential for isolating and characterizing the specific biochemical reactions involved in drug metabolism, free from the complexities of a whole biological organism. These studies often use subcellular fractions from tissues, primarily the liver, which is the main site of drug metabolism. nih.govnih.gov

To simulate the metabolic processes of the liver, researchers utilize hepatic microsomal and S9 fractions. nih.govkoreascience.kr The S9 fraction contains both the microsomal and cytosolic (soluble) fractions of liver cells, thereby encompassing a wide range of metabolic enzymes. the-ltg.org Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken up; they are rich in Cytochrome P450 (CYP450) enzymes, which are crucial for Phase I metabolism. nih.govthe-ltg.org

A typical in vitro incubation involves combining the substrate (e.g., stanozolol) with the liver S9 fraction or microsomes in a buffered solution. dshs-koeln.deinforang.com The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system, which is required for the function of CYP450 enzymes. dshs-koeln.de The mixture is then incubated at body temperature (37°C) for a set period, ranging from minutes to several hours. inforang.comdshs-koeln.de The reaction is stopped, often by adding a solvent like methanol (B129727) or an acid, and the resulting mixture is analyzed to identify the metabolites formed. dshs-koeln.dedshs-koeln.de

In such experiments, this compound is used as an internal standard to accurately quantify the formation of its non-deuterated counterpart, 3'-hydroxystanozolol (B1257409), which is a major metabolite of stanozolol (B1681124). nih.govkoreascience.kr Studies have shown that in vitro systems using equine and human liver microsomes can successfully generate the major Phase I metabolites of stanozolol, including hydroxylated forms, that are observed in in vivo studies. nih.govthe-ltg.org

Table 1: Example of an In Vitro Incubation System for Stanozolol Metabolism This table is a generalized representation based on typical methodologies.

| Component | Purpose | Example Concentration/Amount | Source Reference |

|---|---|---|---|

| Stanozolol | Substrate | 10-40 µg/mL | dshs-koeln.dedshs-koeln.de |

| Human or Animal Liver Microsomes/S9 | Enzyme Source | 0.5 mg/mL protein | dshs-koeln.de |

| Phosphate Buffer | Maintain pH | pH ~7.4 | dshs-koeln.de |

| NADPH-Regenerating System | Cofactor for CYP450 enzymes | Varies by system | dshs-koeln.de |

| This compound | Internal Standard for Quantification | Known fixed amount | nih.gov |

| Incubation Conditions | 37°C for a period of 0 to 18 hours | dshs-koeln.de |

The Cytochrome P450 superfamily is a diverse group of enzymes responsible for the oxidation of a vast array of substances, including steroids. nih.gov Identifying which specific CYP450 isoforms metabolize a drug is key to predicting drug-drug interactions. nih.gov The formation of stanozolol's hydroxylated metabolites is catalyzed by these enzymes. koreascience.krinforang.com

Studies using chemical inhibitors selective for particular CYP450 isoforms have helped to elucidate their roles in stanozolol metabolism. For example, ketoconazole, a potent inhibitor of the CYP3A4 isoform, has been shown to significantly reduce the formation of stanozolol metabolites. nih.govdshs-koeln.de Other inhibitors like SKF-525A (a general CYP450 inhibitor) and 7,8-benzoflavone have also been demonstrated to decrease the production of 3'-hydroxystanozolol, confirming that its formation is a CYP450-catalyzed reaction. koreascience.krinforang.com While CYP3A4 appears to be a major player, other isoforms such as CYP2C8, CYP2C9, CYP2C19, and CYP2D6 have also been implicated in the metabolism of stanozolol and other steroids. nih.govdshs-koeln.de

Table 2: Inhibition of Stanozolol Metabolism by CYP450 Inhibitors (In Vitro)

| Inhibitor | Target CYP450 Isoform(s) | Effect on Stanozolol Metabolite Formation | Source Reference |

|---|---|---|---|

| Ketoconazole | CYP3A4 | Marked modification/decrease in production of 3'-hydroxy-stanozolol and other metabolites. | nih.govdshs-koeln.de |

| SKF-525A | General CYP inhibitor | 89-100% decrease in 3'-hydroxystanozolol production. | koreascience.krinforang.com |

| 7,8-Benzoflavone | CYP1A/some CYP3A | 65-75% decrease in 3'-hydroxystanozolol production. | koreascience.krinforang.com |

| Quercetin | CYP2C8 (in equine) | Inhibition of 16-hydroxy-stanozolol metabolite production in equine models. | nih.gov |

Animal Model Studies for Metabolic Disposition of Stanozolol and Its Metabolites

While in vitro studies identify potential metabolic pathways, animal models are necessary to understand the complete picture of a drug's disposition in a living organism. Various animal species, including rats, horses, dogs, and cattle, have been used in metabolic studies of stanozolol. nih.govresearchgate.netresearchgate.netnih.gov

Following administration, stanozolol is extensively metabolized, and the parent drug is often found at very low concentrations in urine. researchgate.net The primary metabolites identified in animal urine are hydroxylated forms, similar to those found in humans. researchgate.netresearchgate.net The main metabolic reactions involve hydroxylation at various positions on the steroid skeleton, such as C4, C16, and on the C3' position of the pyrazole (B372694) ring. researchgate.netresearchgate.net These metabolites are typically excreted as glucuronide or sulfate (B86663) conjugates (Phase II metabolism), which increases their water solubility and facilitates their elimination from the body. nih.govresearchgate.net

The specific metabolites and their relative abundance can vary between species.

In cattle , after oral administration, stanozolol and 16-hydroxystanozolol were detected. researchgate.net

In canines , a major phase I biotransformation was found to be hydroxylation to 6α-hydroxystanozolol, which was excreted as a glucuronide conjugate. researchgate.net

In horses , a large number of hydroxy-stanozolol metabolites are produced, and in vitro studies with equine liver microsomes generated all the major phase-1 metabolites observed in urine from in vivo administrations. nih.govthe-ltg.org

In rats , 3'-hydroxystanozolol and 16β-hydroxystanozolol are major metabolites, and their levels can be quantified in urine, serum, and hair. nih.govnih.gov

Excretion studies show that while the parent drug is cleared relatively quickly, the metabolites can be detected for much longer periods. For instance, in humans, 3'-hydroxystanozolol glucuronide is considered a long-term metabolite, detectable for up to 10 days or more after administration. wikipedia.orgdshs-koeln.de

Understanding where a drug and its metabolites distribute and potentially accumulate in the body is crucial for assessing both efficacy and potential toxicity. Methodologies for studying tissue distribution involve administering the drug to animal models, followed by the collection of various tissues at different time points.

The concentration of the analyte (e.g., stanozolol or 3'-hydroxystanozolol) in these tissues is then measured using sensitive analytical techniques like LC-MS/MS. nih.gov The use of deuterated internal standards like this compound is critical in these analyses to ensure accurate quantification from complex tissue homogenates. nih.gov

Studies in rats have examined the bioaccumulation of stanozolol and its metabolites (3′-hydroxystanozolol and 16-β-hydroxystanozolol) in liver tissue. nih.gov Other studies have investigated stanozolol's effects on heart tissue in mice. rsdjournal.org An emerging matrix for detecting long-term use is hair. Analysis of hair from different body regions can provide information on chronic exposure, as drugs and metabolites are incorporated into the hair shaft during growth. nih.govresearchgate.net This requires sensitive methods capable of detecting picogram per milligram (pg/mg) concentrations. researchgate.net

Comparative Analytical Studies of 3 Hydroxy Stanozolol D3 with Other Steroid Internal Standards

Advantages and Limitations of Deuterated Internal Standards in Steroid Analysis

Deuterated compounds, such as 3'-hydroxy stanozolol-d3 (B11938445), are frequently the internal standards of choice in quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. crimsonpublishers.com Their primary advantage lies in their ability to compensate for variability during analytical procedures, including sample extraction, derivatization, and injection, as well as to correct for matrix-induced signal suppression or enhancement. crimsonpublishers.comdshs-koeln.declearsynth.com The use of stable isotope-labeled standards like 3'-hydroxy stanozolol-d3 is essential for accurate quantification when analyzing complex biological samples. dshs-koeln.deshimadzu.com

Advantages:

Compensation for Matrix Effects: Deuterated internal standards are widely used to correct for matrix effects, recovery issues, and ionization variability during the analysis of an analyte in a complex biological matrix. crimsonpublishers.comdshs-koeln.declearsynth.com This allows for accurate, matrix-matched quantification across relevant concentration ranges. chromatographytoday.com

Improved Analyte Response: In GC-MS analysis, some analytes like 3'-hydroxystanozolol (B1257409) are highly sensitive to active sites within the instrument, which can lead to poor signal intensity. dshs-koeln.de The use of its deuterated internal standard, 3'-hydroxystanozolol-d3, helps to saturate these active sites, acting as a carrier and significantly improving the detection and response of the target analyte. dshs-koeln.de This effect can also extend the operational lifetime of the GC column. dshs-koeln.de

Enhanced Accuracy and Precision: The co-elution of a deuterated standard with its corresponding analyte allows for the normalization of analytical variability, leading to improved accuracy and precision in quantitative results. crimsonpublishers.com

Limitations:

Chromatographic Shift: A significant limitation is the potential for a chromatographic shift relative to the unlabeled analyte. crimsonpublishers.com Deuterium (B1214612) labeling can reduce the lipophilicity of a molecule, causing the deuterated standard to elute slightly earlier in reverse-phase chromatography. researchgate.net If this shift results in incomplete co-elution in a region of variable ion suppression, it can lead to significant quantitative errors, with some studies demonstrating errors as high as 40%. researchgate.net

Isotopic Instability (H/D Exchange): Deuterium labels, particularly those on exchangeable sites like hydroxyl or amine groups, can be susceptible to back-exchange with protons from the solvent. researchgate.netsigmaaldrich.com This loss of deuterium compromises the integrity of the standard and can lead to inaccurate quantification or, in a worst-case scenario, the generation of the unlabeled analyte, resulting in a false positive. sigmaaldrich.com In some instances, deuterated steroid standards have been observed to undergo oxidation followed by H/D exchange, creating the target analyte. sigmaaldrich.com

Inconsistent Signal: If the deuterated internal standard is unstable and loses a portion of its deuterium during an assay, its signal will not be reproducible across samples. sigmaaldrich.com This instability can lead to the reporting of erroneously high concentrations of the target analyte. sigmaaldrich.com

Comparison with Carbon-13 Labeled Analogues

While deuterated standards are common, carbon-13 (¹³C) labeled analogues are often considered a superior choice for internal standards in mass spectrometry. researchgate.netresearchgate.net The preference is based on fundamental physicochemical properties that overcome some of the key limitations of deuterated compounds.

The primary advantage of ¹³C-labeled standards is their enhanced stability and closer chemical equivalence to the native analyte. sigmaaldrich.com Unlike deuterium, ¹³C atoms are not susceptible to chemical exchange, eliminating the risk of label loss and the need for extensive validation of the standard's integrity in the analytical medium. researchgate.netsigmaaldrich.com

Furthermore, the relative mass difference between ¹²C and ¹³C is significantly smaller than that between protium (B1232500) (¹H) and deuterium (²H). researchgate.net Consequently, ¹³C labeling has a negligible effect on the physicochemical properties of the molecule, resulting in nearly identical chromatographic retention times with the unlabeled analyte. researchgate.netfoodriskmanagement.com This perfect co-elution is critical for accurately compensating for matrix effects, as both the standard and the analyte experience the same degree of ion suppression or enhancement at the same point in time. researchgate.netresearchgate.net Studies have shown that data from ¹³C-labeled standards can be more promising for analytical purposes than data from their deuterated counterparts. crimsonpublishers.com

The main drawback of ¹³C-labeled standards has historically been their higher cost, which stems from more complex and elaborate synthetic procedures. sigmaaldrich.com However, this price difference is not always significant, and the higher initial cost can be offset by reduced time spent on method development and qualification. sigmaaldrich.com The broader availability of ¹³C-labeled standards is anticipated to further improve the precision of steroid quantification. chromatographytoday.com

Table 1: Comparative Overview of Deuterated (²H) and Carbon-13 (¹³C) Labeled Internal Standards

| Feature | Deuterated (²H) Internal Standards | Carbon-13 (¹³C) Internal Standards |

|---|---|---|

| Chromatographic Co-elution | Often exhibits a slight retention time shift, which can lead to inaccurate quantification in the presence of matrix effects. crimsonpublishers.comresearchgate.net | Nearly identical retention time to the native analyte, providing superior correction for matrix effects. researchgate.netfoodriskmanagement.com |

| Isotopic Stability | Potentially unstable; susceptible to H/D back-exchange, especially at certain molecular positions, which can compromise results. researchgate.netsigmaaldrich.com | Highly stable; no risk of label loss through chemical exchange. sigmaaldrich.com |

| Accuracy | Can be less accurate if chromatographic shift or isotopic instability occurs. researchgate.netsigmaaldrich.com | Generally provides higher accuracy and is often considered the preferred standard for quantitative LC-MS/MS. researchgate.netresearchgate.net |

| Cost & Availability | Generally less expensive and more widely available. researchgate.net | Often more expensive due to more complex synthesis, but the cost can be offset by faster method development. sigmaaldrich.com |

Interferences and Specificity Considerations in Complex Biological Matrices

The analysis of steroids like 3'-hydroxystanozolol is inherently challenging due to the complexity of the biological matrices in which they are found, such as urine and serum. dshs-koeln.degcms.cz These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis, primarily through a phenomenon known as the matrix effect. dshs-koeln.de

Matrix effects, which manifest as ion suppression or enhancement, are a major pitfall for quantitative analysis using electrospray ionization (ESI) mass spectrometry. dshs-koeln.de These effects can drastically alter results and, in severe cases, suppress the analyte signal to a point where it is no longer detectable. dshs-koeln.de For example, a study on anabolic steroids in bovine urine found that the signal for hydroxystanozolol was suppressed by 68% due to matrix components, highlighting the necessity of using a deuterated internal standard for compensation. shimadzu.com

Specificity—the ability to measure the analyte of interest without interference from other structurally similar compounds—is another critical consideration. nih.govmedrxiv.org While LC-MS/MS provides far greater specificity than older techniques like immunoassays, which are prone to cross-reactivity, challenges remain. chromatographytoday.comnih.gov The presence of isomers or metabolites with similar structures can produce interfering signals if not adequately separated chromatographically. Even with a deuterated internal standard, a slight difference in retention time can lead to differential ion suppression between the analyte and the standard, thereby affecting the accuracy of the measurement. crimsonpublishers.com

To ensure specificity and meet the low detection limits required in fields like anti-doping, highly selective techniques such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are employed. dshs-koeln.dedshs-koeln.de For 3'-hydroxystanozolol, the minimum required performance level (MRPL) in doping control is 2 ng/mL in urine, a concentration that demands a robust and specific analytical method. dshs-koeln.dedshs-koeln.de The use of this compound is integral to achieving this, as it not only corrects for matrix effects but also improves the chromatographic behavior of the target analyte, ensuring reliable detection at trace levels. dshs-koeln.de

Table 2: Performance of Internal Standards in Mitigating Matrix Effects in Steroid Analysis

| Analyte/Matrix | Observed Matrix Effect | Internal Standard Used | Finding/Outcome | Reference |

|---|---|---|---|---|

| Hydroxystanozolol in Bovine Urine | Significant signal suppression (68%) | Deuterated internal standards (Hydroxystanozolol-d3 or β-boldenone-d3) | The use of a deuterated internal standard was necessary to compensate for recovery and significant matrix effects to ensure accurate quantification. | shimadzu.com |

| Multiple Steroids in Human Serum | Method was "practically free of matrix effects" | Panel of deuterated internal standards | The addition of deuterated standards before liquid-liquid extraction resulted in high accuracy (95-108%) and good precision (4.5-10.1% RSD), demonstrating effective compensation. | nih.gov |

| 3'-Hydroxystanozolol in Urine (GC/MS) | High sensitivity to active sites and disturbing matrix compounds | 3'-hydroxystanozolol-d3 | The d3-standard saturated active sites in the GC system, acting as a carrier and improving the detection and signal intensity of the target analyte. | dshs-koeln.de |

| Multiple Steroids in Human Serum | Marginal ion suppression observed | Panel of deuterated internal standards | Recovery rates for most steroids were greater than 80%, indicating that the internal standards effectively normalized for matrix-related signal loss. | mdpi.com |

Emerging Trends and Future Research Directions in the Analysis of 3 Hydroxy Stanozolol D3

Integration with Artificial Intelligence and Machine Learning for Data Interpretation

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging frontier in the analysis of complex biological data, including steroid metabolomics. researchgate.netnih.govendocrine-abstracts.org These computational tools offer powerful solutions for interpreting the vast datasets generated by high-resolution mass spectrometry (HRMS). researchgate.netnih.gov In the context of 3'-Hydroxy Stanozolol-d3 (B11938445), AI and ML can significantly enhance data analysis by recognizing patterns in metabolic profiles that might otherwise be missed. researchgate.netdfki.de

Development of Novel Microfluidic and Point-of-Care Analytical Devices

A significant trend in analytical chemistry is the miniaturization of testing platforms, leading to the development of microfluidic and "organ-on-a-chip" devices. nih.govgenetechchina.com These technologies simulate human physiology on a microscale and are being explored for their potential to predict the metabolic profiles of prohibited substances like stanozolol (B1681124). nih.govgenetechchina.com In studies using human liver spheroids within a multichannel microfluidic cell culture chip, the system was able to generate a pattern of stanozolol metabolites, including 3'-hydroxystanozolol-glucuronide, that closely matched those found in human urine after oral administration. nih.govgenetechchina.com

This "organ-on-a-chip" technology provides a promising alternative to traditional in vivo animal studies or conventional in vitro models, which can have limited transferability to human metabolism. genetechchina.com The ability to study metabolic pathways in a controlled, human-relevant microenvironment for extended periods (e.g., up to 14 days) offers a high degree of conformity with results from human administration studies. nih.govgenetechchina.com The development of such lab-on-a-chip devices is a key step toward more rapid and physiologically relevant metabolic profiling in sports drug testing. nih.gov While full point-of-care devices for complex steroid metabolite analysis are still in development, these microfluidic systems represent a foundational move towards more accessible and faster screening technologies. csuc.cat